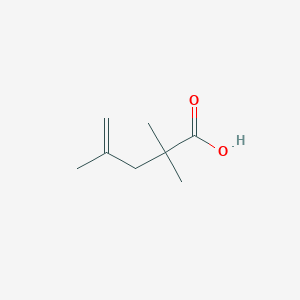
2,2,4-trimethylpent-4-enoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethylpent-4-enoic Acid is an organic compound with the molecular formula C8H14O2 It is a derivative of pentenoic acid, characterized by the presence of three methyl groups and a double bond in its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethylpent-4-enoic Acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. The reaction proceeds through ester exchange and rearrangement under the influence of a catalyst to form 4-pentenoic ester. Subsequent steps include hydrolysis, acidification, layering, and rectification in an alkaline medium to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic rearrangement of pentenoic acids. This process typically employs noble metal catalysts such as platinum or palladium to facilitate the conversion. The reaction conditions are optimized to achieve high yield and purity .
化学反应分析
Types of Reactions: 2,2,4-trimethylpent-4-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxyl group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
科学研究应用
Applications in Synthetic Chemistry
The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in numerous reactions:
- Esterification : It can react with alcohols to form esters, which are valuable in the production of fragrances and solvents.
- Amination Reactions : The compound can undergo amino oxygenation reactions under copper catalysis, yielding amino alcohols that are useful in pharmaceutical synthesis .
Table 1: Reaction Types Involving 2,2,4-Trimethylpent-4-enoic Acid
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Alcohol + Acid | Ester |
| Amino Oxygenation | Copper Catalyst + O-acylhydroxylamines | Amino Alcohols |
| Hydrolysis | Esterases | Alcohol + Acid |
Pharmaceutical Applications
In pharmaceuticals, this compound is utilized as a reagent for synthesizing chiral compounds. Notably, it has been employed in the synthesis of drugs such as Sacubitril, where it serves to introduce chirality into the molecular structure . The ability to create chiral centers is critical for developing effective pharmaceuticals with desired biological activities.
Material Science Applications
The compound's unique properties also lend themselves to applications in materials science. Its derivatives can be used in:
- Polymer Chemistry : As a monomer or co-monomer for producing specialty polymers with tailored properties.
- Coatings and Adhesives : Due to its reactivity and ability to form strong bonds with various substrates.
Case Studies
- Copper-Catalyzed Reactions : Research has demonstrated the effectiveness of this compound in copper-catalyzed amino oxygenation reactions. These reactions have shown improved yields when specific additives are used, showcasing the compound's versatility in synthetic methodologies .
- Chiral Synthesis : A study highlighted its application in synthesizing chiral compounds through a multi-step process involving acylation and enolate addition. This approach not only demonstrates the compound's utility but also emphasizes its role in advancing synthetic organic chemistry .
作用机制
The mechanism of action of 2,2,4-trimethylpent-4-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the double bond and carboxyl group allows it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes .
相似化合物的比较
- 2,4-Dimethyl-2-pentenoic acid
- 4-Methyl-pent-2-enoic acid
- 3,3-Dimethylacrylic acid
- 2-Pentenoic acid
Comparison: 2,2,4-trimethylpent-4-enoic Acid is unique due to the presence of three methyl groups and a double bond, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in synthesis and research .
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.2 g/mol |
IUPAC 名称 |
2,2,4-trimethylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-8(3,4)7(9)10/h1,5H2,2-4H3,(H,9,10) |
InChI 键 |
XFVFEDRZGWLRRP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















